Methyl 5,8,11-heptadecatriynoate Methyl 5,8,11-heptadecatriynoate
Brand Name: Vulcanchem
CAS No.: 56554-57-5
VCID: VC18708432
InChI: InChI=1S/C18H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-6,9,12,15-17H2,1-2H3
SMILES:
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol

Methyl 5,8,11-heptadecatriynoate

CAS No.: 56554-57-5

Cat. No.: VC18708432

Molecular Formula: C18H24O2

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,8,11-heptadecatriynoate - 56554-57-5

Specification

CAS No. 56554-57-5
Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
IUPAC Name methyl heptadeca-5,8,11-triynoate
Standard InChI InChI=1S/C18H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-6,9,12,15-17H2,1-2H3
Standard InChI Key VDCFKSNWTRZOAQ-UHFFFAOYSA-N
Canonical SMILES CCCCCC#CCC#CCC#CCCCC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 5,8,11-heptadecatriynoate is a 17-carbon aliphatic chain esterified with a methyl group at the terminal carboxylate. The structure features conjugated triple bonds at C5–C6, C8–C9, and C11–C12, imparting rigidity to the central portion of the molecule. The IUPAC name, methyl heptadeca-5,8,11-triynoate, reflects this arrangement .

Key structural descriptors:

  • SMILES: CCCCCCC#CCC#CCC#CCCCC(=O)OC

  • InChIKey: VDCFKSNWTRZOAQ-UHFFFAOYSA-N

  • Canonical SMILES: Confirms the linear chain with triple bonds and ester functional group .

Physicochemical Properties

Computational analyses predict critical parameters influencing solubility, permeability, and stability:

PropertyValueSignificance
logP3.995High lipophilicity, favoring membrane permeation
logS-4.637Low aqueous solubility, typical of polyacetylenes
Topological PSA26.3 ŲModerate polarity due to ester group
Synthetic Accessibility3.156 (Scale: 1–5)Moderately accessible for synthesis

The compound adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5, hydrogen bond donors <5, acceptors <10), suggesting oral bioavailability potential .

Natural Occurrence and Biosynthetic Context

Plant Sources

Methyl 5,8,11-heptadecatriynoate has been tentatively identified in Baccharis palustris (Asteraceae), a South American shrub known for producing polyacetylenic metabolites . In this species, it coexists with related compounds such as lachnophyllum acid methyl ester and baccharisdyine, suggesting a shared biosynthetic pathway involving acetylenase enzymes .

Biosynthetic Pathways

While direct studies are lacking, polyacetylenes in Asteraceae typically originate from oleic acid via dehydrogenation and acetylenation reactions. The sequential addition of triple bonds likely involves membrane-bound desaturases and cytochrome P450 enzymes, though the exact mechanism in B. palustris remains uncharacterized .

Analytical Characterization Techniques

Chromatographic Separation

High-resolution gas chromatography (HRGC) coupled with quadrupole mass spectrometry (qMS) or time-of-flight (TOF) detectors is the primary method for identifying methyl 5,8,11-heptadecatriynoate in complex matrices . Key chromatographic parameters include:

  • Retention indices: Calculated relative to C₈–C₂₀ n-alkanes for alignment with spectral libraries .

  • Peak resolution: Enhanced via comprehensive two-dimensional GC (GC×GC/TOF), which separates co-eluting polyacetylenes .

Mass Spectral Fragmentation

Electron ionization (EI-MS) at 70 eV produces characteristic fragments:

  • m/z 272: Molecular ion ([M]⁺)

  • m/z 255: Loss of hydroxyl group ([M–OH]⁺)

  • m/z 91: Benzyl-type ion from triple bond cleavage

High-resolution TOF-MS confirms elemental compositions with <5 ppm mass error, critical for distinguishing isomers .

Pharmacokinetic and Toxicity Predictions

Absorption and Distribution

Computational models predict:

  • Caco-2 permeability: -4.57 (low intestinal absorption)

  • BBB penetration: 0.462 (moderate blood-brain barrier permeability)

  • Plasma protein binding: 83.6%, indicating significant sequestration in circulation

Metabolism and Excretion

Cytochrome P450 interactions:

  • Strong inhibition potential for CYP1A2 (probability: 0.967) and CYP2C19 (0.94)

  • Substrate likelihood for CYP2C9 (0.963) and CYP3A4 (0.148)

  • Clearance: 11.465 mL/min/kg, suggesting hepatic elimination

Toxicity Profiles

EndpointPredictionRisk Level
AMES mutagenicity0.029 probabilityLow concern
hERG inhibition0 probabilityNo cardiotoxicity
Hepatotoxicity0.808 probabilityModerate concern

Future Research Directions

Synthesis Challenges

Current gaps include:

  • Scalable synthetic routes: Existing methods for polyacetylenes suffer from low yields due to triple bond instability.

  • Stereochemical control: Potential cis/trans isomerism at triple bonds remains unexplored .

Biological Validation

Priority studies should address:

  • In vitro antimicrobial assays against ESKAPE pathogens

  • Mechanism of action studies using omics approaches

  • In vivo pharmacokinetics in rodent models

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